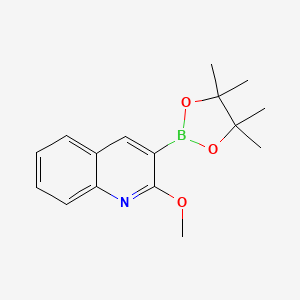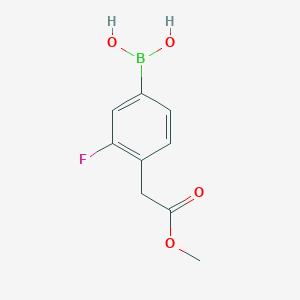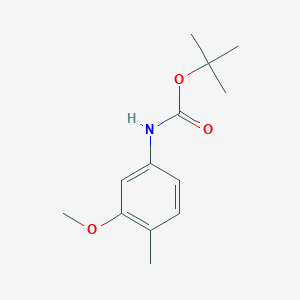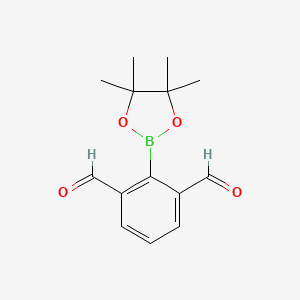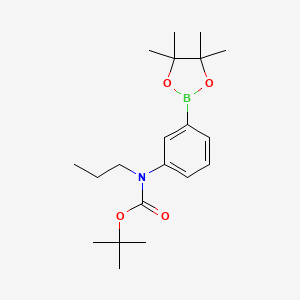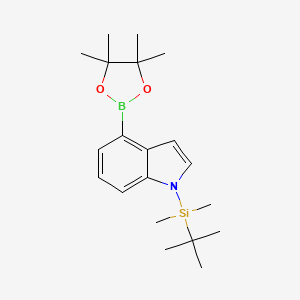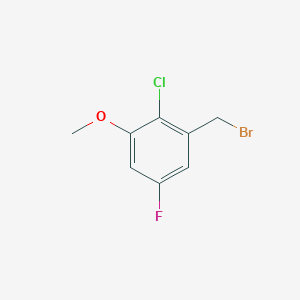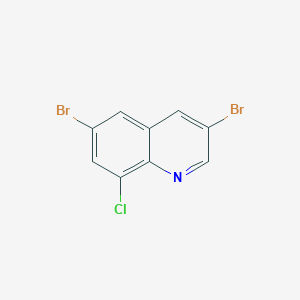
3,6-Dibromo-8-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-8-chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry, including antimicrobial, anticancer, and antimalarial properties
Preparation Methods
3,6-Dibromo-8-chloroquinoline can be synthesized through several methods. One common approach involves the direct halogenation of 8-nitroquinoline using N-halosuccinimide in acetic acid . Another method includes the halogenation of 6-halo-8-nitroquinoline, which is prepared via a Skraup reaction . The nitro group is then reduced to an amino group, and the amine is hydrolyzed to the phenol in 70% sulfuric acid at 220°C . These methods provide efficient routes to obtain this compound with high yields.
Chemical Reactions Analysis
3,6-Dibromo-8-chloroquinoline undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include N-halosuccinimide for halogenation, sulfuric acid for hydrolysis, and reducing agents for the reduction of nitro groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can produce mono- or di-bromo derivatives, while reduction reactions can yield amino derivatives .
Scientific Research Applications
3,6-Dibromo-8-chloroquinoline has several scientific research applications due to its unique chemical structure and biological activities. In medicinal chemistry, it is explored for its potential as an antimicrobial, anticancer, and antimalarial agent . The compound’s ability to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a promising candidate for developing new antimicrobial drugs . Additionally, its anticancer properties are being investigated for potential use in cancer therapy .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-8-chloroquinoline involves its interaction with molecular targets such as DNA gyrase and type IV topoisomerase . By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to the rapid death of bacterial cells . This mechanism is similar to other quinoline derivatives, which are known to interfere with DNA synthesis and repair processes .
Comparison with Similar Compounds
3,6-Dibromo-8-chloroquinoline can be compared with other quinoline derivatives, such as 3,6-dichloro-8-quinolinol and 8-hydroxyquinoline . While these compounds share a similar quinoline core structure, the presence of different halogen atoms can significantly influence their chemical and biological properties. For example, 3,6-dichloro-8-quinolinol exhibits strong fungitoxic activity, whereas this compound is more potent as an antimicrobial and anticancer agent . The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and biological activities make it a valuable candidate for developing new antimicrobial, anticancer, and antimalarial agents. The compound’s ability to undergo various chemical reactions and its distinct mechanism of action further highlight its importance in medicinal chemistry and related fields.
Properties
IUPAC Name |
3,6-dibromo-8-chloroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJVMYDKZPZIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8258637.png)
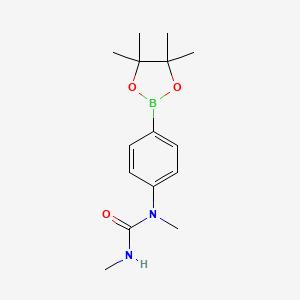
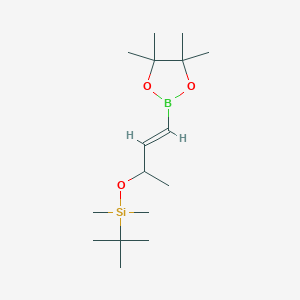
![tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8258657.png)
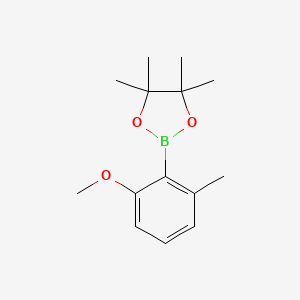
![4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B8258664.png)
